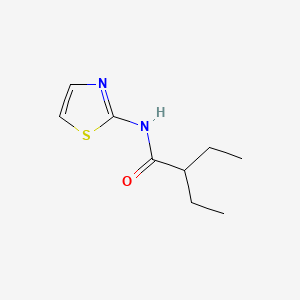

2-ethyl-N-(1,3-thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethyl-N-(1,3-thiazol-2-yl)butanamide” is a chemical compound with the CAS Number: 574011-44-2 . It has a molecular weight of 198.29 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2OS/c1-3-7(4-2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Drug Design and Inhibition Studies

- 2-aminothiazole derivatives, similar to the compound , have been explored for their potential as CDK2 inhibitors, a key target in cancer therapy. Notably, a related compound, N-(5-Bromo-1,3-thiazol-2-yl)butanamide, showed activity in high throughput screening for CDK2 inhibitors, leading to the discovery of potent and selective inhibitors (Vulpetti et al., 2006).

Synthesis and Antimicrobial Evaluation

- A study reported the utility of a similar compound, 3-oxo-N-(pyrimidin-2-yl)butanamide, in synthesizing new derivatives with antimicrobial activity, highlighting the versatility of these structures in medicinal chemistry (Farag et al., 2009).

Novel Compounds and Urease Inhibition

- Research involving 4-(1H-indol-3-yl)butanoic acid and its transformation to various derivatives demonstrates the role of similar butanamides in creating novel compounds with potential urease inhibitory activity, an important target in various medical conditions (Nazir et al., 2018).

Functionalized Thiazole Synthesis

- The synthesis of functionalized thiazoles, using compounds like 3-oxo-N-(4-phenylthiazol-2-yl)butanamide, highlights the role of these compounds in creating diverse molecular structures with potential therapeutic applications (Bondock et al., 2013).

Antimicrobial Activity of Derivatives

- Synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and their kinetic characteristics and antimicrobial activities demonstrate the potential of these compounds in developing new antimicrobial agents (Markovich et al., 2014).

Anticancer Potential

- A study on the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed their potent anticancer activities, showcasing the application of these compounds in oncology (Gomha et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Result of Action

Thiazole derivatives have been shown to exhibit a range of biological effects, suggesting that this compound may have similar effects .

Properties

IUPAC Name |

2-ethyl-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-7(4-2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDZVTPOIRAZRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)